7-Bromo-2-ethylisoquinolin-1(2H)-one
Overview
Description
7-Bromo-2-ethylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a bromine atom at the 7th position and an ethyl group at the 2nd position of the isoquinoline ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylisoquinolin-1(2H)-one typically involves the bromination of 2-ethylisoquinolin-1(2H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can lead to the formation of quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products Formed:
- Substituted isoquinolines
- Quinoline derivatives
- Coupled organic molecules with extended conjugation
Scientific Research Applications
7-Bromo-2-ethylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 7-Chloro-2-ethylisoquinolin-1(2H)-one
- 7-Fluoro-2-ethylisoquinolin-1(2H)-one
- 7-Iodo-2-ethylisoquinolin-1(2H)-one
Comparison:
Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) at the 7th position can significantly affect the compound’s reactivity and biological activity. Bromine, being larger and more polarizable, may confer unique properties compared to chlorine or fluorine.
Ethyl Group: The ethyl group at the 2nd position provides steric hindrance and electronic effects that can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
7-bromo-2-ethylisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-13-6-5-8-3-4-9(12)7-10(8)11(13)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVKTRPWFMDTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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